

Spectroscopic Analysis of 4-Chloro-2-methylbenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzaldehyde

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This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for the compound **4-chloro-2-methylbenzaldehyde**. This document outlines the expected spectral characteristics, provides detailed experimental protocols for data acquisition, and presents the data in a clear, tabular format for easy reference and comparison.

Introduction to 4-Chloro-2-methylbenzaldehyde

4-Chloro-2-methylbenzaldehyde, with the chemical formula C_8H_7ClO , is an aromatic aldehyde.^{[1][2][3]} Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. Spectroscopic techniques such as FT-IR and mass spectrometry are crucial for the structural elucidation and purity assessment of this compound. This guide will delve into the characteristic spectral data that can be expected from these analytical methods.

FT-IR Spectroscopic Data

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of **4-chloro-2-methylbenzaldehyde** is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The expected

FT-IR peak assignments for **4-chloro-2-methylbenzaldehyde** are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H stretch[4]
~2850 and ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)[5][6]
~1705	Strong	C=O (carbonyl) stretch of the aromatic aldehyde[5][6]
~1600-1450	Medium-Weak	Aromatic C=C ring stretches
Below 1000	Medium-Strong	C-H out-of-plane bending and C-Cl stretch

Note: The conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency to around 1705 cm⁻¹ from the typical 1730 cm⁻¹ for saturated aldehydes.[6]

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **4-chloro-2-methylbenzaldehyde** will exhibit a characteristic isotopic pattern due to the presence of chlorine.

The molecular weight of **4-chloro-2-methylbenzaldehyde** is 154.59 g/mol , and its monoisotopic mass is 154.0185425 Da.[1]

Expected Mass Spectrometry Data:

m/z	Relative Intensity	Assignment
154	~100%	Molecular ion peak $[M]^+$ (containing ^{35}Cl)
156	~33%	Molecular ion peak $[M+2]^+$ (containing ^{37}Cl)[7][8]
153	Variable	$[M-H]^+$
125	Variable	$[M-\text{CHO}]^+$
119	Variable	$[M-\text{Cl}]^+$
91	Variable	Tropylium ion $[\text{C}_7\text{H}_7]^+$

The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is a definitive indicator of a compound containing one chlorine atom.[7][8]

Experimental Protocols

The following are detailed methodologies for acquiring FT-IR and mass spectrometry data for **4-chloro-2-methylbenzaldehyde**.

FT-IR Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

- **Sample Preparation:** In an agate mortar and pestle, thoroughly grind 1-2 mg of solid **4-chloro-2-methylbenzaldehyde** with 100-200 mg of dry, spectroscopic grade KBr powder until a fine, homogeneous mixture is obtained.[9]
- **Pellet Formation:** Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- **Data Acquisition:**
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

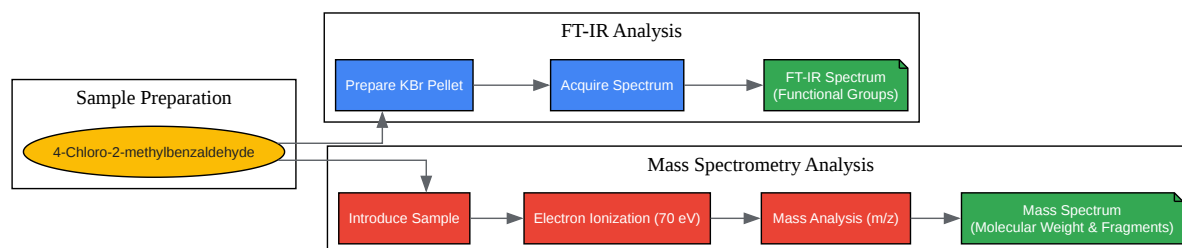
Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the **4-chloro-2-methylbenzaldehyde** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-chloro-2-methylbenzaldehyde**.



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Caption: General workflow for FT-IR and Mass Spectrometry analysis.

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